molecular formula C64H99N17O14S B12320682 Substance P, 11-L-methionine-, methyl ester

Substance P, 11-L-methionine-, methyl ester

Cat. No.: B12320682
M. Wt: 1362.6 g/mol
InChI Key: CWWARWOPSKGELM-UHFFFAOYSA-N
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Description

Substance P, 11-L-methionine-, methyl ester: is a derivative of the neuropeptide Substance P, which is involved in various physiological processes, including pain perception and inflammation. This compound is a modified version of Substance P, where the 11th amino acid, methionine, is esterified with a methyl group. This modification can alter the compound’s properties and interactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Substance P, 11-L-methionine-, methyl ester typically involves the esterification of L-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and yields the methyl ester of L-methionine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Substance P, 11-L-methionine-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Substance P, 11-L-methionine-, methyl ester is used as a building block in peptide synthesis. Its unique structure allows for the creation of modified peptides with potential therapeutic applications .

Biology: In biological research, this compound is used to study the role of Substance P in various physiological processes. It helps in understanding how modifications to Substance P can affect its function and interactions with receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including pain management and wound healing. Its ability to interact with neurokinin receptors makes it a candidate for developing new treatments for conditions involving pain and inflammation .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug design and development .

Mechanism of Action

Substance P, 11-L-methionine-, methyl ester exerts its effects by interacting with the neurokinin 1 receptor (NK1R). This receptor is involved in various physiological processes, including pain perception and inflammation. The esterification of methionine can alter the binding affinity and activity of the compound, potentially enhancing or modifying its effects .

Comparison with Similar Compounds

  • L-Methionine methyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride
  • L-Phenylalanine methyl ester hydrochloride

Comparison: Substance P, 11-L-methionine-, methyl ester is unique due to its specific modification of the neuropeptide Substance P. While other amino acid methyl esters, such as L-methionine methyl ester hydrochloride, are used in peptide synthesis and other applications, the specific modification in this compound allows it to interact with neurokinin receptors, making it particularly valuable in research related to pain and inflammation .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Substance P (SP) is a neuropeptide that plays a critical role in pain perception, inflammation, and various neurophysiological processes. The compound "Substance P, 11-L-methionine-, methyl ester" is a modified form of this peptide, which has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Receptor Interaction and Signaling Pathways

Substance P primarily exerts its effects through the neurokinin-1 receptor (NK1R). Binding of SP to NK1R activates multiple G protein-coupled signaling pathways, notably Gq and Gs. This activation leads to the production of second messengers such as inositol phosphates and cyclic AMP (cAMP), which mediate cellular responses related to pain and inflammation .

Recent studies have highlighted the distinct conformations of NK1R when bound to SP compared to other tachykinins. These conformational states influence the receptor's signaling capabilities, suggesting that modifications in SP can alter its efficacy in activating NK1R . For instance, the truncated version of SP (SP6–11) demonstrated significantly reduced potency in stimulating calcium signaling compared to full-length SP, indicating that specific structural features are crucial for optimal receptor activation .

Biological Effects

Pain and Inflammation Modulation

Substance P is well-known for its role in pain transmission. Research indicates that the methyl ester modification may enhance the stability and bioavailability of SP, potentially leading to more pronounced analgesic effects. The compound has been shown to modulate neurogenic inflammation, which is a critical component of pain syndromes.

Antimicrobial Activity

In addition to its role in pain modulation, L-methionine methyl ester derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that certain amino acid methyl esters exhibit significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications for these compounds in treating infections where conventional antibiotics may fail .

Case Studies

Clinical Implications in Cancer Therapy

The uptake of L-[methyl-C-11] methionine has been studied in various cancers using positron emission tomography (PET). Quantitative evaluations have shown that this compound can serve as a biomarker for tumor viability and metabolic activity . The implications for using L-methionine methyl ester derivatives in cancer therapy are significant, particularly regarding their potential role in enhancing drug delivery systems targeting tumors.

Neuroinflammation Models

In animal studies involving neuroinflammation models, co-injections of L-methionine methyl ester with other compounds have demonstrated protective effects against neuronal damage. These findings suggest that this compound could play a role in mitigating the effects of neurodegenerative diseases through its anti-inflammatory properties .

Research Findings Summary

Study Focus Findings
Receptor Signaling SP activates NK1R via Gq and Gs pathways; distinct conformations influence signaling outcomes .
Pain Modulation Methyl ester enhances stability; potential analgesic benefits noted in preclinical models.
Antimicrobial Properties Effective against Gram-positive bacteria; potential for new antimicrobial therapies .
Cancer Biomarker L-[methyl-C-11] methionine uptake correlates with tumor viability; implications for imaging .
Neuroprotection Protective effects observed in neuroinflammation models; potential therapeutic applications .

Properties

Molecular Formula

C64H99N17O14S

Molecular Weight

1362.6 g/mol

IUPAC Name

methyl 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)

InChI Key

CWWARWOPSKGELM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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